molecular formula C21H26O B12682673 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol CAS No. 93892-38-7

1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol

Cat. No.: B12682673
CAS No.: 93892-38-7
M. Wt: 294.4 g/mol
InChI Key: QEHZZXVKRGIJPX-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is an organic compound with the molecular formula C21H26O It is a derivative of indan, characterized by the presence of four methyl groups and a phenylethyl group attached to the indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol typically involves the alkylation of indan derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity. The phenylethyl group may enhance lipophilicity, facilitating membrane permeability and intracellular access.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylindan-5-ol: Lacks the phenylethyl group, resulting in different chemical properties and reactivity.

    1,1,3,3-Tetramethyl-6-phenylindan-5-ol: Contains a phenyl group instead of a phenylethyl group, affecting its steric and electronic properties.

Uniqueness

1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is unique due to the presence of both the phenylethyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

93892-38-7

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

1,1,3,3-tetramethyl-6-(1-phenylethyl)-2H-inden-5-ol

InChI

InChI=1S/C21H26O/c1-14(15-9-7-6-8-10-15)16-11-17-18(12-19(16)22)21(4,5)13-20(17,2)3/h6-12,14,22H,13H2,1-5H3

InChI Key

QEHZZXVKRGIJPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC3=C(C=C2O)C(CC3(C)C)(C)C

Origin of Product

United States

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